N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyanocyclohexyl group, a thiazinan ring with a dioxo substitution, and a benzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide typically involves multiple steps One common method starts with the preparation of the cyanocyclohexyl intermediate, which is then reacted with a thiazinan derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism by which N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenylacetamide
- N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzylamine
- N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid
Uniqueness
What sets N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c20-15-19(7-2-1-3-8-19)21-18(23)17-6-4-5-16(13-17)14-22-9-11-26(24,25)12-10-22/h4-6,13H,1-3,7-12,14H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVPUUHPCIFAAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)CN3CCS(=O)(=O)CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.